REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11](=O)[CH2:12][CH3:13])=[CH:4][CH:3]=1.[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([N:21]2[C:11]([CH2:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCC(CC)=O)=O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.321 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed over molecular sieves
|
Type
|
CUSTOM
|
Details
|
toluene was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate solution (2×75 ml)
|
Type
|
WASH
|
Details
|
by washing with water (2×50 ml) and brine (1×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
The solid so obtained
|
Type
|
WASH
|
Details
|
was washed with hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1C(=CC=C1CC)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |